molecular formula C18H21FN2O2S B2578679 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034541-24-5

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2578679
CAS RN: 2034541-24-5
M. Wt: 348.44
InChI Key: MYMMKUOVEKNFDN-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide, commonly known as CTZ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ is a thiazole derivative that has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

Antibacterial and Antifungal Activities

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide and its derivatives have been synthesized and characterized, showing significant antibacterial and antifungal activities. These compounds, through various synthetic pathways, have demonstrated efficacy against a range of pathogenic microorganisms. For instance, novel imines and thiazolidinones derived from related structures have been evaluated for their antimicrobial properties, with findings indicating substantial inhibition against specific bacterial and fungal strains (Fuloria et al., 2009). Similarly, thiazole derivatives have shown promising results as antimicrobial agents, underlining the potential of such compounds in addressing drug-resistant infections (Fuloria & Fuloria, 2014).

Anticancer Properties

The exploration of thiazole derivatives, including N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide, extends into anticancer research. These compounds have been synthesized and assessed for their potential to inhibit cancer cell growth. A notable study demonstrated that 5-methyl-4-phenyl thiazole derivatives exhibited selective cytotoxicity towards human lung adenocarcinoma cells, suggesting their utility as anticancer agents (Evren et al., 2019). Such findings highlight the versatility of thiazole-based compounds in developing novel treatments for various cancers.

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs, closely related to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide, has unveiled their potential in photovoltaic applications and ligand-protein interactions. These compounds have been shown to possess light harvesting efficiency and non-linear optical activity, making them candidates for dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Furthermore, molecular docking studies have indicated the binding affinity of these analogs with Cyclooxygenase 1 (COX1), providing insights into their therapeutic potential and mechanism of action.

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These complexes exhibit the ability to scavenge free radicals and thus could contribute to the development of new antioxidant therapies (Chkirate et al., 2019). Antioxidants play a crucial role in protecting the body from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases.

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-14-8-4-5-9-16(14)23-11-17(22)20-10-18-21-15(12-24-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMMKUOVEKNFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide

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